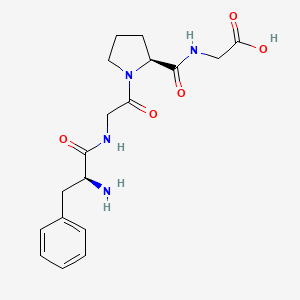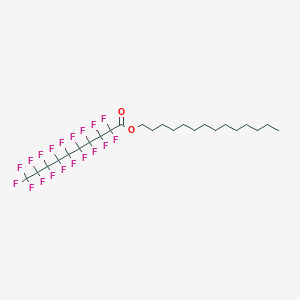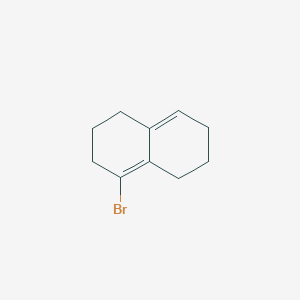
Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- is a brominated derivative of hexahydronaphthalene. This compound is characterized by the presence of a bromine atom at the 4th position of the naphthalene ring, which is partially hydrogenated. The compound has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- typically involves the bromination of hexahydronaphthalene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the parent hexahydronaphthalene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hexahydronaphthalene.
Scientific Research Applications
Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-: Similar in structure but with different substituents.
Naphthalene, 1,2,3,4,5,6-hexahydro-4,7-dimethyl-1-(1-methylethyl)-: Another hexahydronaphthalene derivative with different functional groups
Uniqueness
Naphthalene, 4-bromo-1,2,3,5,6,7-hexahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other hexahydronaphthalene derivatives. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
166111-51-9 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
4-bromo-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H13Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h4H,1-3,5-7H2 |
InChI Key |
ZLLFUVXMVBKMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCCC(=C2C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


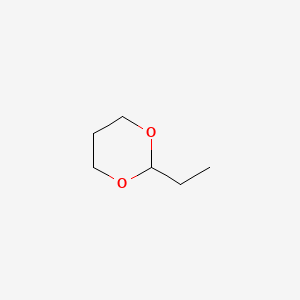
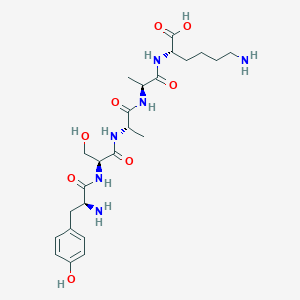
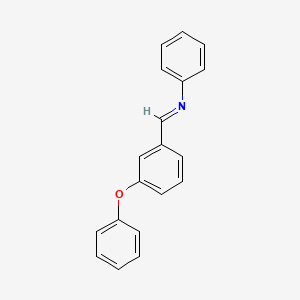
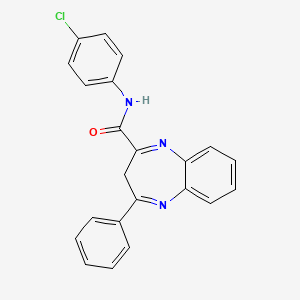
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
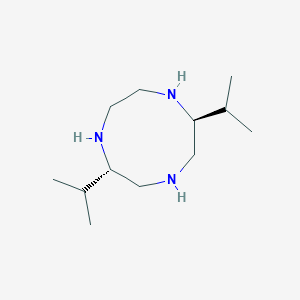


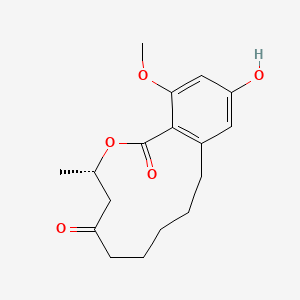
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)

